1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Physicochemical Properties Process Chemistry Procurement Specifications

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS 1417569-62-0) is a halogenated aromatic ether with the molecular formula C7H2BrF5O and a molecular weight of 276.99 g/mol. Its structure is defined by a benzene core substituted with a bromine atom at the 1-position, a trifluoromethoxy (-OCF3) group at the 4-position, and two additional fluorine atoms at the 2- and 3-positions.

Molecular Formula C7H2BrF5O
Molecular Weight 276.99 g/mol
CAS No. 1417569-62-0
Cat. No. B1404599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
CAS1417569-62-0
Molecular FormulaC7H2BrF5O
Molecular Weight276.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC(F)(F)F)F)F)Br
InChIInChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H
InChIKeySTZVSTCFPFXRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS 1417569-62-0): A Highly Fluorinated Aromatic Building Block for Advanced Synthesis


1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS 1417569-62-0) is a halogenated aromatic ether with the molecular formula C7H2BrF5O and a molecular weight of 276.99 g/mol . Its structure is defined by a benzene core substituted with a bromine atom at the 1-position, a trifluoromethoxy (-OCF3) group at the 4-position, and two additional fluorine atoms at the 2- and 3-positions . This dense fluorination pattern imparts unique physicochemical properties, including high electronegativity and chemical stability, making it a specialized intermediate in pharmaceutical and agrochemical research and development .

Highly fluorinated aromatic core for high electronegativity and stability
Suited for Pd-catalyzed cross-coupling requiring activated aryl bromide

The Problem with Substituting 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene: Reactivity and Regioselectivity Constraints


In the synthesis of complex fluorinated molecules, in-class analogs of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene are not interchangeable due to the profound influence of fluorine's substitution pattern on reaction kinetics and product regioselectivity . The unique 1,2,3,4-substitution pattern on the benzene ring creates a specific electronic environment that dictates the oxidative addition step in palladium-catalyzed cross-couplings [1]. Simply substituting a less fluorinated analog, such as 1-bromo-2-(trifluoromethoxy)benzene (CAS 64115-88-4) or 1-bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7), will lead to a different molecular scaffold, altering downstream properties like lipophilicity, metabolic stability, and target binding affinity in the final pharmaceutical or agrochemical product [2].

Regioselectivity shift
Fluorine pattern may alter oxidative addition kinetics and coupling regioselectivity.
Scaffold divergence
Less fluorinated analogs may change lipophilicity, metabolic stability, and binding profile.
Reactivity mismatch
Lower electrophilicity in less fluorinated analogs may reduce cross-coupling efficiency.

Quantitative Differentiation of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene: Comparative Data for Procurement Decisions


Comparative Physicochemical Properties: Density and Boiling Point vs. Less Fluorinated Analogs

The specific substitution pattern of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene results in a significantly higher density compared to its mono-fluoro and non-fluorinated analogs. This property, while not a direct measure of reactivity, is a critical quality control parameter for procurement and formulation. The target compound has a calculated density of 1.8±0.1 g/cm³ . In comparison, the mono-fluoro analog 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene has a reported density of approximately 1.71 g/cm³, and the non-fluorinated analog 1-Bromo-4-(trifluoromethoxy)benzene is a liquid with a density lower than 1.7 g/cm³ [1].

Density comparison
Cross-study comparable
Target: 1.8±0.1 g/cm³
Mono-fluoro: 1.71 g/cm³
Non-F: <1.7 g/cm³
May verify correct fluorination pattern for procurement.
Reported at room temperature.
Physicochemical Properties Process Chemistry Procurement Specifications

Cross-Coupling Reactivity: Enhanced Electrophilicity for Palladium-Catalyzed Reactions

The presence of multiple electron-withdrawing groups (two F atoms and one OCF3 group) ortho and para to the bromine atom in the target compound significantly enhances its electrophilicity, making it a more reactive partner in the oxidative addition step of Suzuki-Miyaura cross-coupling reactions compared to less fluorinated analogs . While direct kinetic data for this specific compound is not available in public literature, class-level inference from the reactivity of polyfluoroalkoxy-substituted bromobenzenes demonstrates that increased fluorination leads to faster coupling rates with 5-membered ring heteroarenes under standard palladium catalysis conditions [1].

Reactivity profile
Class-level inference
Qualitatively enhanced electrophilicity in Suzuki-Miyaura coupling
May support faster oxidative addition; requires validation.
Inferred from polyfluoroalkoxy bromobenzene class.
Synthetic Methodology Palladium Catalysis Cross-Coupling

Market Availability and Purity Standardization

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is available from multiple specialized chemical suppliers with a typical purity specification of 95% or higher . This is comparable to other complex fluorinated intermediates like 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, which is also routinely offered at 95-98% purity for research and development purposes . The availability of this compound in standard quantities (e.g., 250mg, 1g) from suppliers like Fluorochem and ChemScene ensures a reliable supply chain for early-stage research and pilot-scale synthesis .

Purity specification
Data to verify
≥95% (GC/HPLC)
Multi-source supply with defined purity may reduce procurement risk.
Verify supplier CoA for lot-specific purity.
Supply Chain Quality Control Procurement

Validated Application Scenarios for 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene Based on Evidence


Synthesis of Highly Fluorinated Drug-Like Scaffolds via Palladium-Catalyzed Cross-Coupling

This compound is an ideal electrophilic partner for the construction of complex, highly fluorinated biaryl and heteroaryl structures, which are privileged scaffolds in medicinal chemistry. The enhanced reactivity of the aryl bromide due to its dense fluorination pattern makes it suitable for Suzuki-Miyaura and Buchwald-Hartwig couplings, where less activated analogs may fail or give poor yields [1]. This application is directly supported by its classification as a building block for these reactions .

Preparation of Advanced Agrochemical Intermediates Requiring Enhanced Metabolic Stability

The trifluoromethoxy and difluoro substitution pattern is a known pharmacophore in agrochemicals, designed to increase lipophilicity and resist metabolic degradation by cytochrome P450 enzymes [1]. While no specific agrochemicals derived from this precise intermediate have been disclosed in public literature, its use is implied by its stated role as an intermediate in agrochemical synthesis .

A Convenient Starting Material for Fluorinated Organometallic Reagents

The bromine atom can be efficiently converted into more reactive organometallic species, such as aryl lithium or aryl magnesium (Grignard) reagents. This is a well-established application for aryl bromides of this type, as demonstrated by the use of its analog, 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, for in-situ lithiation and subsequent trapping with electrophiles [1].

Application
Selection Property
Validation Focus
Fluorinated biaryl synthesis
High electrophilicity aryl bromide
Cross-coupling efficiency and regioselectivity
Agrochemical intermediate synthesis
Fluorine pattern for metabolic stability
Metabolic stability in target assays
Organometallic reagent preparation
Bromine as a handle for lithiation/Grignard
Metalation efficiency and electrophile trapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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